Cas no 2227867-83-4 ((1S)-1-(4-methoxy-3-nitrophenyl)ethan-1-ol)

(1S)-1-(4-methoxy-3-nitrophenyl)ethan-1-ol structure
2227867-83-4 structure
Product name:(1S)-1-(4-methoxy-3-nitrophenyl)ethan-1-ol
CAS No:2227867-83-4
MF:C9H11NO4
MW:197.187942743301
CID:6389858
PubChem ID:94830535

(1S)-1-(4-methoxy-3-nitrophenyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1S)-1-(4-methoxy-3-nitrophenyl)ethan-1-ol
    • EN300-1809430
    • 2227867-83-4
    • Inchi: 1S/C9H11NO4/c1-6(11)7-3-4-9(14-2)8(5-7)10(12)13/h3-6,11H,1-2H3/t6-/m0/s1
    • InChI Key: PPRICOMOLNTWGJ-LURJTMIESA-N
    • SMILES: O[C@@H](C)C1C=CC(=C(C=1)[N+](=O)[O-])OC

Computed Properties

  • Exact Mass: 197.06880783g/mol
  • Monoisotopic Mass: 197.06880783g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 75.3Ų

(1S)-1-(4-methoxy-3-nitrophenyl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1809430-2.5g
(1S)-1-(4-methoxy-3-nitrophenyl)ethan-1-ol
2227867-83-4
2.5g
$1230.0 2023-09-19
Enamine
EN300-1809430-0.05g
(1S)-1-(4-methoxy-3-nitrophenyl)ethan-1-ol
2227867-83-4
0.05g
$528.0 2023-09-19
Enamine
EN300-1809430-5.0g
(1S)-1-(4-methoxy-3-nitrophenyl)ethan-1-ol
2227867-83-4
5g
$2732.0 2023-06-02
Enamine
EN300-1809430-1.0g
(1S)-1-(4-methoxy-3-nitrophenyl)ethan-1-ol
2227867-83-4
1g
$943.0 2023-06-02
Enamine
EN300-1809430-0.1g
(1S)-1-(4-methoxy-3-nitrophenyl)ethan-1-ol
2227867-83-4
0.1g
$553.0 2023-09-19
Enamine
EN300-1809430-0.5g
(1S)-1-(4-methoxy-3-nitrophenyl)ethan-1-ol
2227867-83-4
0.5g
$603.0 2023-09-19
Enamine
EN300-1809430-1g
(1S)-1-(4-methoxy-3-nitrophenyl)ethan-1-ol
2227867-83-4
1g
$628.0 2023-09-19
Enamine
EN300-1809430-5g
(1S)-1-(4-methoxy-3-nitrophenyl)ethan-1-ol
2227867-83-4
5g
$1821.0 2023-09-19
Enamine
EN300-1809430-0.25g
(1S)-1-(4-methoxy-3-nitrophenyl)ethan-1-ol
2227867-83-4
0.25g
$579.0 2023-09-19
Enamine
EN300-1809430-10.0g
(1S)-1-(4-methoxy-3-nitrophenyl)ethan-1-ol
2227867-83-4
10g
$4052.0 2023-06-02

Additional information on (1S)-1-(4-methoxy-3-nitrophenyl)ethan-1-ol

Research Brief on (1S)-1-(4-methoxy-3-nitrophenyl)ethan-1-ol (CAS: 2227867-83-4): Recent Advances and Applications

The compound (1S)-1-(4-methoxy-3-nitrophenyl)ethan-1-ol (CAS: 2227867-83-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral alcohol derivative, characterized by its nitro and methoxy substituents, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential applications in drug discovery, particularly in the development of enzyme inhibitors and chiral ligands for asymmetric synthesis.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of (1S)-1-(4-methoxy-3-nitrophenyl)ethan-1-ol as a building block for novel kinase inhibitors. The research team successfully incorporated this chiral alcohol into a series of pyrazole derivatives, which showed promising activity against CDK2/cyclin E, a target implicated in various cancers. The enantiomeric purity of the starting material (confirmed by chiral HPLC) was found to be crucial for maintaining the biological activity of the final compounds.

In the field of asymmetric catalysis, a recent breakthrough was reported in ACS Catalysis (2024), where researchers utilized (1S)-1-(4-methoxy-3-nitrophenyl)ethan-1-ol as a chiral auxiliary in the synthesis of β-amino alcohols. The study achieved excellent diastereoselectivity (up to 99:1 dr) and highlighted the compound's stability under various reaction conditions. The nitro group's electron-withdrawing properties were found to play a critical role in directing the stereochemical outcome of the reactions.

From a synthetic chemistry perspective, several improved preparation methods for (1S)-1-(4-methoxy-3-nitrophenyl)ethan-1-ol have been developed. A notable advancement published in Organic Process Research & Development (2023) describes a biocatalytic approach using ketoreductases, achieving >99% ee with significantly reduced environmental impact compared to traditional chemical reduction methods. This green chemistry approach aligns with the pharmaceutical industry's increasing focus on sustainable manufacturing processes.

Pharmacokinetic studies of derivatives containing this structural motif have revealed interesting metabolic profiles. Research in Drug Metabolism and Disposition (2024) indicates that the methoxy group contributes to improved metabolic stability, while the nitro group can be selectively reduced in vivo to form active amine metabolites. These findings have important implications for drug design, particularly in optimizing the balance between potency and metabolic clearance.

Looking forward, the unique structural features of (1S)-1-(4-methoxy-3-nitrophenyl)ethan-1-ol continue to inspire novel applications. Current research directions include its incorporation into PROTAC molecules for targeted protein degradation and as a fluorescence quencher in molecular probes. The compound's versatility and well-characterized properties (CAS: 2227867-83-4) ensure its ongoing relevance in cutting-edge pharmaceutical research and development.

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